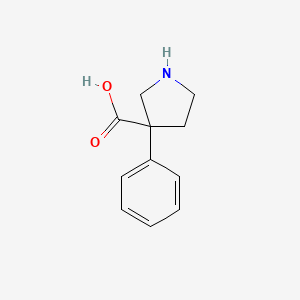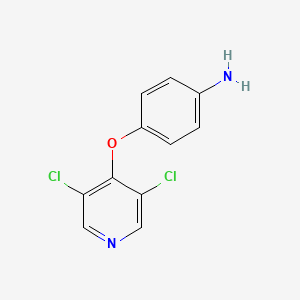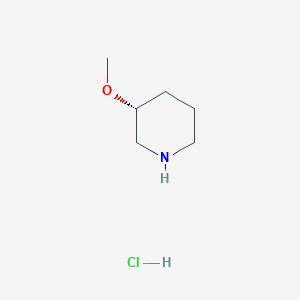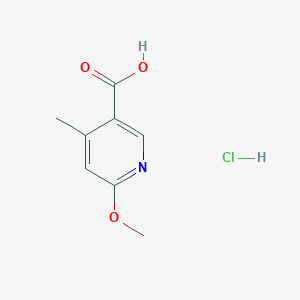![molecular formula C10H13ClN4 B1429957 [3-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl]methanamine hydrochloride CAS No. 1423031-38-2](/img/structure/B1429957.png)
[3-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl]methanamine hydrochloride
Übersicht
Beschreibung
1,2,4-Triazole is a class of heterocyclic compounds that contain a five-membered ring with two nitrogen atoms and three carbon atoms . The phenyl group is a functional group that consists of a six-membered aromatic ring, minus a hydrogen, which allows it to bond to other atoms and molecules .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives often involves the reaction of thiosemicarbazides with α-haloketones . The phenyl group can be introduced through various methods, such as Friedel-Crafts acylation .Molecular Structure Analysis
The 1,2,4-triazole ring is planar and aromatic. It has two nitrogen atoms, which can participate in hydrogen bonding . The phenyl group is also planar and aromatic .Chemical Reactions Analysis
1,2,4-Triazoles can participate in various chemical reactions, such as alkylation, acylation, and nucleophilic substitution . The phenyl group can undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its specific structure. Generally, 1,2,4-triazoles are stable and have a high melting point . The presence of the phenyl group could increase the lipophilicity of the compound .Wissenschaftliche Forschungsanwendungen
Heterocyclic Compound Significance
Triazole compounds, including [3-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl]methanamine hydrochloride, are a class of five-membered heterocyclic compounds. They are of significant interest due to their diverse biological activities, which have made them crucial in the development of new drugs. These compounds can present several structural variations while maintaining the same numbers of carbon and nitrogen atoms, leading to a wide range of possible applications in various domains. Triazoles have been extensively studied for their potential uses due to their anti-inflammatory, antimicrobial, antitumoral, and antiviral properties. The preparation and synthesis of triazole derivatives have been a continuous area of research, with a focus on developing more efficient and sustainable methods considering the principles of green chemistry (Ferreira et al., 2013).
Biological Applications
Studies indicate that triazole derivatives exhibit a broad spectrum of biological activities. They have been found to demonstrate antimicrobial, antifungal, antioxidant, anti-inflammatory, antiviral activities, among others. The growing body of literature and patent applications over the past decade highlights the efforts of scientific communities worldwide in screening and identifying new biologically active triazole derivatives. The attention given to these compounds stems from their potential in various fields including pharmacy, medicine, and even agriculture, where they are used as corrosion inhibitors and pest control agents. Importantly, many of these derivatives are considered low toxic or essentially non-toxic, making them suitable for various applications (Ohloblina, 2022).
Synthetic Applications
1,2,4-Triazoles serve as key scaffolds in organic compounds, finding diverse applications in drug discovery, material science, and even in the development of optical materials. The stability of the triazole moiety to acidic and basic hydrolysis, along with its ability to form strong hydrogen bonds, makes it a valuable component in the design of bioactive compounds. The development of 1,4-disubstituted 1,2,3-triazoles has attracted significant attention due to their broad spectrum of biological activities. This has prompted the exploration of new synthetic routes and methodologies to create novel and more effective triazole-based compounds (Kaushik et al., 2019).
Wirkmechanismus
Target of Action
It is known that triazole derivatives can bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, making them potential targets for therapeutic intervention.
Mode of Action
The n1 and n2 nitrogen atoms of the triazole moiety actively contribute to binding to the active site of enzymes . This interaction can lead to changes in the enzyme’s activity, potentially altering the biochemical pathways within the cell.
Biochemical Pathways
Triazole derivatives have been associated with a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may interact with multiple biochemical pathways, leading to diverse downstream effects.
Result of Action
Some triazole derivatives have shown cytotoxic activities against tumor cell lines , suggesting that this compound may have similar effects.
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[3-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl]methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4.ClH/c1-7-12-10(14-13-7)9-4-2-3-8(5-9)6-11;/h2-5H,6,11H2,1H3,(H,12,13,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHJMBXHNZYQVOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1)C2=CC=CC(=C2)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl]methanamine hydrochloride | |
CAS RN |
1423031-38-2 | |
| Record name | Benzenemethanamine, 3-(3-methyl-1H-1,2,4-triazol-5-yl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1423031-38-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![3-{4-[2-(Dimethylamino)ethoxy]phenyl}prop-2-enoic acid hydrochloride](/img/structure/B1429887.png)
![2-Chloro-[1,2,4]triazolo[1,5-A]pyridine](/img/structure/B1429888.png)

![6-(Methoxymethyl)bicyclo[3.1.0]hexan-2-one](/img/structure/B1429891.png)

![3-[(1R)-3-[Bis(1-methylethyl)amino]-1-phenylpropyl]-4-hydroxybenzoic acid methyl ester hydrochloride](/img/structure/B1429894.png)
![(4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)methanol](/img/structure/B1429896.png)